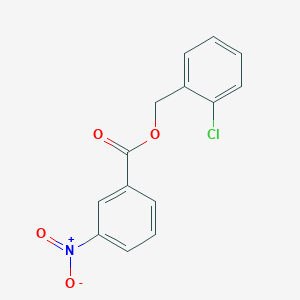

2-chlorobenzyl 3-nitrobenzoate

Description

2-chlorobenzyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group substituted with a chlorine atom at the second position and a benzoate group substituted with a nitro group at the third position

Properties

IUPAC Name |

(2-chlorophenyl)methyl 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c15-13-7-2-1-4-11(13)9-20-14(17)10-5-3-6-12(8-10)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEVTPVASYUXEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-chlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of 2-chlorobenzyl 3-nitrobenzoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl 3-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzyl alcohol and 3-nitrobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxybenzyl 3-nitrobenzoate, 2-aminobenzyl 3-nitrobenzoate, or 2-thiobenzyl 3-nitrobenzoate.

Reduction: 2-chlorobenzyl 3-aminobenzoate.

Hydrolysis: 2-chlorobenzyl alcohol and 3-nitrobenzoic acid.

Scientific Research Applications

2-chlorobenzyl 3-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Its derivatives may be used in the development of new materials with specific properties.

Pharmaceutical Research: It can serve as a precursor for the synthesis of biologically active compounds.

Chemical Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

2-chlorobenzyl 4-nitrobenzoate: Similar structure but with the nitro group at the fourth position.

2-bromobenzyl 3-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.

2-chlorobenzyl 3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-chlorobenzyl 3-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups, which can influence its reactivity and the types of reactions it undergoes

Q & A

Q. What are the established synthetic routes for preparing 2-chlorobenzyl 3-nitrobenzoate, and how can reaction conditions be optimized for yield?

The synthesis typically involves a two-step process:

- Step 1: Nitration of benzoic acid derivatives.

Adapting methods from methyl 3-nitrobenzoate synthesis (), replace the methyl group with a benzyl chloride moiety. Nitration of benzyl benzoate derivatives using mixed sulfuric/nitric acid at controlled temperatures (0–5°C) minimizes side reactions like over-nitration. - Step 2: Esterification with 2-chlorobenzyl chloride.

React 3-nitrobenzoic acid with 2-chlorobenzyl chloride () using a coupling agent (e.g., DCC/DMAP) or acid catalysis (H₂SO₄). Monitor progress via TLC (silica gel, hexane/ethyl acetate 8:2) and purify via recrystallization (e.g., methanol) to achieve >95% purity .

Key optimization parameters : - Slow addition of nitrating agents to control exothermicity.

- Use of anhydrous conditions during esterification to avoid hydrolysis.

Q. What analytical techniques are critical for confirming the purity and structure of 2-chlorobenzyl 3-nitrobenzoate?

- Thin-Layer Chromatography (TLC) : Use silica gel with hexane/ethyl acetate (8:2) to monitor reaction progress and confirm single-spot purity .

- Infrared Spectroscopy (IR) : Look for diagnostic peaks:

- Nuclear Magnetic Resonance (NMR) :

Advanced Research Questions

Q. How can hydrogen-bonding patterns in 2-chlorobenzyl 3-nitrobenzoate crystals inform supramolecular assembly?

- Graph Set Analysis : Apply Etter’s formalism () to categorize hydrogen bonds (e.g., R₂²(8) motifs) between nitro and ester groups. Use SHELXL () for crystallographic refinement to resolve weak interactions (C-H···O, π-π stacking).

- Impact on Material Properties : Strong intermolecular H-bonding may enhance thermal stability but reduce solubility. Compare with analogs (e.g., 4-chloro derivatives) to isolate structure-property relationships .

Q. What catalytic systems enable selective functionalization of 2-chlorobenzyl 3-nitrobenzoate without nitro-group reduction?

- Oxidation Catalysts : Magnetic CoFe₂O₄ nanoparticles () in aqueous Oxone can oxidize alcohol intermediates (e.g., 2-chlorobenzyl alcohol) to aldehydes without over-oxidation. Apply similar conditions to protect nitro groups during side-chain modifications.

- Palladium Catalysis : Use Pd/C with H₂ flow control (low pressure, <1 atm) for selective dehalogenation or cross-coupling while retaining nitro functionality .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Multi-Technique Cross-Validation :

- Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations.

- Compare experimental IR with computed spectra (DFT) to identify vibrational mode mismatches.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃OD recrystallization) to isolate solvent-exchange effects in NMR .

Q. What strategies mitigate polymorphism during crystallization of 2-chlorobenzyl 3-nitrobenzoate?

- Solvent Screening : Test polar (methanol) vs. non-polar (toluene) solvents to favor specific crystal forms.

- Seeding : Introduce pre-characterized microcrystals to control nucleation.

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions reduces kinetic polymorph formation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.